molecular formula C15H18ClN B1335041 2,2-Diphenylpropan-1-amine hydrochloride CAS No. 40691-66-5

2,2-Diphenylpropan-1-amine hydrochloride

Cat. No.: B1335041
CAS No.: 40691-66-5
M. Wt: 247.76 g/mol
InChI Key: AASCJSPDUDWGGQ-UHFFFAOYSA-N
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Description

2,2-Diphenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C15H18ClN. It is a white to off-white granular powder, primarily used in research and industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpropan-1-amine hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The mixture is refluxed in ethanol with concentrated hydrochloric acid, followed by filtration and crystallization to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Diphenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenylpropan-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in research and industrial applications where precise chemical behavior is required .

Properties

IUPAC Name

2,2-diphenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11H,12,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASCJSPDUDWGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961094
Record name 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40691-66-5
Record name Benzeneethanamine, β-methyl-β-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40691-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-beta-phenylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040691665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methyl-β-phenylphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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